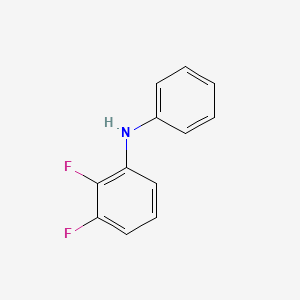

2,3-difluoro-N-phenylaniline

Description

2,3-Difluoro-N-phenylaniline is a fluorinated aromatic amine derivative characterized by a phenyl group attached to an aniline moiety substituted with two fluorine atoms at the 2- and 3-positions of the benzene ring. Fluorine substituents typically enhance metabolic stability, lipophilicity, and binding affinity in bioactive molecules, making this compound a candidate for further functionalization .

Propriétés

Formule moléculaire |

C12H9F2N |

|---|---|

Poids moléculaire |

205.20 g/mol |

Nom IUPAC |

2,3-difluoro-N-phenylaniline |

InChI |

InChI=1S/C12H9F2N/c13-10-7-4-8-11(12(10)14)15-9-5-2-1-3-6-9/h1-8,15H |

Clé InChI |

UNDBZBDBTVWUFA-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)NC2=C(C(=CC=C2)F)F |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide

- Structure : Contains a phthalimide backbone with a chlorine substituent and an N-phenyl group (Fig. 1, ).

- Key Differences: Functional Groups: Phthalimide (cyclic imide) vs. aniline (primary amine). Substituents: Chlorine (electron-withdrawing) vs. fluorine (smaller, electronegative). Applications: Primarily used as a monomer for polyimide synthesis due to its thermal stability and rigidity .

- Reactivity : The chloro group in 3-chloro-N-phenyl-phthalimide facilitates nucleophilic substitution reactions, whereas fluorine in 2,3-difluoro-N-phenylaniline may direct electrophilic aromatic substitution or participate in hydrogen bonding.

2,3-Difluoro-6-nitro-N-phenylaniline

- Structure: Features an additional nitro group (-NO₂) at the 6-position alongside 2,3-difluoro substitution ().

- Key Differences :

- Electronic Effects : The nitro group is strongly electron-withdrawing, reducing the electron density of the aromatic ring compared to the parent aniline.

- Applications : Nitro groups are often intermediates in the synthesis of amines (via reduction) or heterocycles, suggesting this compound could serve as a precursor for dyes or explosives.

- Reactivity : The nitro group may dominate reactivity, directing further substitutions to meta/para positions relative to itself.

5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline

- Structure : Contains a benzyl group substituted with fluorine and a methyl group on the aniline ring ().

- Key Differences :

- Substituent Diversity : A branched alkyl chain (benzyl group) introduces steric hindrance, unlike the planar phenyl group in 2,3-difluoro-N-phenylaniline.

- Lipophilicity : The benzyl and methyl groups likely increase hydrophobicity, impacting bioavailability in pharmaceutical contexts.

2-[(3-Fluorophenyl)amino]-N-phenylpropanamide

- Structure: Combines an amide linkage with a 3-fluorophenylamino group ().

- Key Differences :

- Functional Groups : Amide (-CONH-) vs. aniline (-NH₂). Amides are less basic but more resistant to oxidation.

- Applications : Amides are common in drug design (e.g., protease inhibitors), suggesting this compound may have bioactivity distinct from 2,3-difluoro-N-phenylaniline.

Comparative Data Table

Research Implications and Gaps

- Electronic Effects : Fluorine’s inductive effects in 2,3-difluoro-N-phenylaniline may stabilize charge-transfer complexes, but comparative studies with chloro or nitro analogs are needed to quantify these differences.

- Synthetic Utility : The nitro derivative () offers a pathway to amines via reduction, while the amide () could serve as a protease inhibitor scaffold.

- Data Limitations : Critical parameters (e.g., pKa, logP) for 2,3-difluoro-N-phenylaniline are absent in the provided evidence, highlighting the need for experimental characterization.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.